1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone
Description
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone (CAS: 97511-06-3) is a brominated aromatic ketone featuring a benzothiophene core substituted at the 2-position with a bromoacetyl group. Its molecular formula is C₁₀H₇BrOS, with a molecular weight of 255.13 g/mol and a melting point of 117–119°C . The benzothiophene moiety confers aromatic stability and electron-rich properties, while the bromoacetyl group enhances electrophilic reactivity, making it a versatile intermediate in organic synthesis. This compound is primarily used in pharmaceutical research, particularly in the development of heterocyclic drugs targeting neurological and inflammatory pathways .
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTSOGFICBVCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383603 | |
| Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97511-06-3 | |
| Record name | 2-(Bromoacetyl)benzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97511-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(1-benzothiophen-2-yl)ethanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
- Substituted ethanone derivatives from nucleophilic substitution.
- Alcohols from reduction reactions.
- Carboxylic acids from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in the following areas:
- Anticancer Activity: Studies have demonstrated that this compound induces apoptosis in cancer cell lines, such as HeLa cells, through caspase activation pathways. It has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax, enhancing cell death mechanisms .
- Anti-inflammatory Properties: In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its viability as an anti-inflammatory agent.
- Antiviral Activity: Research indicates that it inhibits HIV replication in vitro at micromolar concentrations, positioning it as a candidate for further antiviral drug development.
Materials Science
The compound's unique electronic characteristics make it suitable for applications in:
- Organic Semiconductors: Its ability to facilitate charge transport is being explored for use in organic light-emitting diodes (LEDs) and photovoltaic devices .
Chemical Biology
In chemical biology, this compound serves as a probe for studying biological processes involving thiophene derivatives. Its reactivity allows for the investigation of various biochemical pathways and interactions within cellular systems .
Anticancer Efficacy
A pivotal study investigated the effects of this compound on HeLa cells. The findings revealed significant apoptosis through the activation of caspases, highlighting its potential as a lead compound in cancer therapy.
Anti-inflammatory Mechanism
In an arthritis model, administration of this compound led to decreased levels of inflammatory markers, supporting its role as a therapeutic agent for inflammatory diseases.
Antiviral Activity
In vitro studies demonstrated that the compound effectively inhibited HIV replication, suggesting avenues for developing new antiviral therapies based on its structure.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The bromine atom and the benzothiophene moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The benzothiophene in the target compound provides greater electron delocalization compared to benzofuran or benzothiazole derivatives due to sulfur’s polarizability. This enhances stability in electrophilic substitution reactions . Benzofuran derivatives (e.g., 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone) exhibit lower molecular weights (~239 g/mol) due to the absence of sulfur .
Substituent Position Effects :
- Bromoacetyl placement at C2 (benzothiophene) vs. C3 (benzofuran) alters steric and electronic profiles. For example, C2 substitution in benzothiophene facilitates regioselective functionalization in cross-coupling reactions .
Melting Points :
Comparison with Benzofuran Derivatives
- 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone is synthesized similarly but requires harsher conditions due to benzofuran’s lower electron density.
Market and Industrial Relevance
- This compound is priced at ¥22,200/250 mg (Japan, 2025), reflecting its niche pharmaceutical use .
- Benzofuran derivatives dominate larger markets (e.g., 1-(1-benzofuran-3-yl)-2-bromo-1-ethanone at $150–200/g) due to versatility in drug discovery .
Biological Activity
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone is an organic compound belonging to the class of benzothiophenes, characterized by a benzene ring fused to a thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds with a similar benzothiophene structure can interact with various biological targets, including:
- Beta-lactamase : Inhibitors of this enzyme can enhance the efficacy of beta-lactam antibiotics.
- Coagulation factor X : Targeting this factor may have implications in anticoagulant therapy.
The presence of the bromine atom in this compound enhances its reactivity and potential for specific synthetic transformations, making it a valuable intermediate in medicinal chemistry .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzothiophene derivatives. For instance, derivatives of this compound have shown excellent antimicrobial activity against various pathogens. A study highlighted that modifications in the structure could lead to enhanced activity against resistant strains .
Anti-inflammatory Effects
Benzothiophene compounds exhibit significant anti-inflammatory effects. Research indicates that this compound can inhibit inflammatory pathways, potentially through the modulation of cytokine levels and inhibition of cyclooxygenase (COX) enzymes. In vitro assays demonstrated that compounds with similar structures produced substantial reductions in inflammation markers .
Anticancer Potential
The anticancer potential of benzothiophene derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating significant potency against breast and colon cancer cell lines .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiophene derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential use as an alternative treatment for bacterial infections .
Anti-inflammatory Activity Assessment
In another investigation focusing on anti-inflammatory properties, this compound was tested in a model of induced paw edema in rats. The compound significantly reduced edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | < 10 | Effective against resistant strains |
| 1-(1-Benzothiophen-2-yl)ethanone | Moderate Anticancer | ~20 | Less potent than brominated derivative |
| 1-(1-Benzothiophen-2-yl)-2-chloro-1-ethanone | Weak Anti-inflammatory | >50 | Chlorine substitution reduces activity |
This table illustrates how the presence of bromine enhances the biological activity compared to other halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
